molecular formula C4H6N4O2S B13113938 3-Aminopyrazine-2-sulfonamide

3-Aminopyrazine-2-sulfonamide

Cat. No.: B13113938
M. Wt: 174.18 g/mol
InChI Key: DRJJKNOSOYJKKH-UHFFFAOYSA-N
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Description

3-Aminopyrazine-2-sulfonamide is an organic compound with the molecular formula C4H6N4O2S It is a derivative of pyrazine, characterized by the presence of an amino group at the third position and a sulfonamide group at the second position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyrazine-2-sulfonamide typically involves the sulfonylation of 3-aminopyrazine. This process can be achieved by reacting 3-aminopyrazine with sulfonyl chlorides in the presence of a base. The reaction conditions often include the use of solvents such as acetone and pyridine, and the reaction is carried out at room temperature overnight .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Recrystallization from suitable solvents is often employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyrazine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazine derivatives .

Scientific Research Applications

3-Aminopyrazine-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its cytotoxic effects on certain cancer cell lines.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Aminopyrazine-2-sulfonamide involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with essential metabolic pathways. The compound’s sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folate synthesis and bacterial growth .

Comparison with Similar Compounds

Uniqueness: 3-Aminopyrazine-2-sulfonamide is unique due to its specific combination of an amino group and a sulfonamide group on the pyrazine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C4H6N4O2S

Molecular Weight

174.18 g/mol

IUPAC Name

3-aminopyrazine-2-sulfonamide

InChI

InChI=1S/C4H6N4O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H,(H2,5,7)(H2,6,9,10)

InChI Key

DRJJKNOSOYJKKH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)N)S(=O)(=O)N

Origin of Product

United States

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